molecular formula C8H4Cl2O3 B2904188 3,5-Dichloro-4-formylbenzoic acid CAS No. 153203-80-6

3,5-Dichloro-4-formylbenzoic acid

Cat. No.: B2904188
CAS No.: 153203-80-6
M. Wt: 219.02
InChI Key: KNZHVHRJCNWQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-formylbenzoic acid is a useful research compound. Its molecular formula is C8H4Cl2O3 and its molecular weight is 219.02. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dichloro-4-formylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZHVHRJCNWQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In a 1 liter 4-necked round-bottomed flask were place 300 ml of methylene chloride and cooled down to -78° C. 26.0 g (0.20 mole) of oxalyl chloride were added slowly, followed by dropwise addition of 35.4 g (0.452 mole) of dry dimethylsulfoxide in 25 ml of methylene chloride, keeping the temperature below -70° C. After the addition was completed the reaction mixture was stirred at -78° C. for 30 minutes and 50.0 g (0.226 mole) of 4-hydroxymethyl-3,5-dichlorobenzoic acid were added in 1 portion 82.5 g (0.817 mole) of triethylamine in 25 ml of methylene chloride were added dropwise, keeping the temperature below -65° C. The reaction mixture was warmed up slowly to room temperature and stirred during 90 minutes, washed with 2% aqueous sodium hydroxide (3×300 ml). The combined basic layers were washed with hexane (2×250 ml) then acidified with concentrated hydrochloric acid and then extracted with ethyl acetate (4×200 ml). The combined organic layers were washed with water (1×500 ml), and then with brine (1×300 ml) and dried over anhydrous magnesium sulfate. The solvent was then eliminated in a rotavap. The resulted oily product was triturated with hexane and filtered yielding 39.6 g (80% purity) 4-formyl-3,5-dichloro benzoic acid as a tan solid.
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26 g
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50 g
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82.5 g
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25 mL
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300 mL
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